5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole
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Overview
Description
5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole is a chemical compound that has been extensively researched for its potential applications in various fields, including pharmaceuticals, biotechnology, and materials science. This compound is known for its unique properties, which make it suitable for a wide range of applications.
Scientific Research Applications
Synthesis of Pyridazinones and Pyridazines : Research indicates the synthesis of pyridazinones and pyridazines, which are compounds related to the chemical structure of interest. These compounds have been explored for their potential in various chemical reactions and have shown a range of biological activities (Sayed, Khalil, Ahmed, & Raslan, 2002).
Anticancer, Antiangiogenic, and Antioxidant Agents : A study on pyridazinone derivatives, similar to the chemical , demonstrated their potential as anticancer, antiangiogenic, and antioxidant agents. This highlights the relevance of such compounds in therapeutic applications (Kamble et al., 2015).
Benzothiazole Derivatives as Anticancer Agents : The study of benzothiazole derivatives, which are structurally related to the compound , has shown promising results as anticancer agents. This research adds to the understanding of the chemical's potential in medicinal chemistry (Osmaniye et al., 2018).
Antibacterial and Antifungal Activity : Research has shown that certain benzothiazole pyrimidine derivatives exhibit significant antibacterial and antifungal activities. This suggests potential applications of related compounds in addressing microbial infections (Maddila et al., 2016).
Antitumor Activity of Pyridazinone Derivatives : A series of novel pyridazinone derivatives, which share a similar chemical backbone with the compound , have shown antitumor activities. This indicates the potential use of these compounds in cancer treatment (Qin et al., 2020).
1,3-Dipolar Cycloadditions and Antimicrobial Activity : Studies have explored the 1,3-dipolar cycloaddition reactions of compounds containing a thiazolyl moiety, similar to the compound of interest, and their antimicrobial activity. This research contributes to the development of new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).
Synthesis of Heterocyclic Compounds with Antioxidant and Antitumor Activity : The use of isothiocyanate and hydrazide precursors in synthesizing heterocyclic compounds has been studied. These compounds, including those with a thiazolyl group, have shown promising antioxidant and antitumor activities (Ismail & Elsayed, 2018).
Mechanism of Action
Target of Action
The compound “5-(6-((4-Bromobenzyl)thio)pyridazin-3-yl)-2,4-dimethylthiazole” is a thiazole derivative . Thiazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazole derivatives are known to interact with various targets leading to their biological effects .
Biochemical Pathways
Thiazole derivatives are known to affect various biochemical pathways depending on their specific targets .
Result of Action
Thiazole derivatives are known to have various effects at the molecular and cellular level depending on their specific targets .
Properties
IUPAC Name |
5-[6-[(4-bromophenyl)methylsulfanyl]pyridazin-3-yl]-2,4-dimethyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3S2/c1-10-16(22-11(2)18-10)14-7-8-15(20-19-14)21-9-12-3-5-13(17)6-4-12/h3-8H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPYRKOQOCSQLGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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